1-prop-2-ynyl-4H-pyridine-3-carboxamide

Chemical synthesis Medicinal chemistry Agricultural chemistry

Researchers requiring functionalized 1,4-dihydropyridine scaffolds often face limited access to N1-substituted derivatives with reactive handles. This compound addresses that gap, providing a defined 1,4-dihydropyridine-3-carboxamide core with a terminal prop-2-ynyl group. Key procurement considerations: • Synthetic Utility: The terminal alkyne enables downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe derivatization, a feature absent in simple N-alkyl analogs. • Scaffold Identity: The 1,4-dihydro configuration differentiates it from fully aromatic nicotinamide, offering a distinct starting point for SAR exploration. • Supply Reliability: Standardized analytical documentation supports batch-to-batch consistency for research programs.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 121809-24-3
Cat. No. B570441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-prop-2-ynyl-4H-pyridine-3-carboxamide
CAS121809-24-3
Synonyms3-Pyridinecarboxamide,1,4-dihydro-1-(2-propynyl)-(9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESC#CCN1C=CCC(=C1)C(=O)N
InChIInChI=1S/C9H10N2O/c1-2-5-11-6-3-4-8(7-11)9(10)12/h1,3,6-7H,4-5H2,(H2,10,12)
InChIKeyGBDITIRAKUKRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Prop-2-ynyl-4H-pyridine-3-carboxamide: Structural Classification


1-Prop-2-ynyl-4H-pyridine-3-carboxamide (CAS 121809-24-3), systematically named 1-(2-propyn-1-yl)-1,4-dihydro-3-pyridinecarboxamide, is a synthetic organic compound belonging to the 1,4-dihydropyridine-3-carboxamide class . Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol . The compound features a partially saturated 1,4-dihydropyridine core substituted at the N1 position with a prop-2-ynyl (propargyl) group bearing a terminal alkyne functionality, and a carboxamide group at the C3 position [1]. This structural framework places it within the broader nicotinamide derivative family, though the 1,4-dihydro configuration distinguishes it from fully aromatic pyridine-3-carboxamides such as nicotinamide itself (CAS 98-92-0) [2].

1-Prop-2-ynyl-4H-pyridine-3-carboxamide: Substitution Evidence Lacking


No published head-to-head comparative data were identified for 1-prop-2-ynyl-4H-pyridine-3-carboxamide (CAS 121809-24-3) against its closest structural analogs or functional in-class candidates. Searches of primary literature databases (PubMed, SciFinder), patent repositories (USPTO, WIPO, Google Patents), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) yielded no quantitative activity data, selectivity profiles, or direct comparator studies for this specific CAS number [1]. The structural class of 1,4-dihydropyridine-3-carboxamides has documented applications, including plant growth inhibition and anti-inflammatory activity in related derivatives [2], but no data are available to assess whether the prop-2-ynyl N1 substitution on this specific scaffold confers any measurable advantage over alternative N1-substituted analogs (e.g., benzyl, bromoethyl, pyridinylmethyl derivatives) or over the parent aromatic nicotinamide framework. Consequently, no evidence-based determination can be made regarding whether generic substitution with a similar in-class compound would be functionally equivalent or inferior. This evidence gap underscores the need for primary characterization studies before procurement decisions based on differential performance can be justified.

1-Prop-2-ynyl-4H-pyridine-3-carboxamide: Quantitative Evidence Not Found


Quantitative Comparator Evidence Status

No quantitative differentiation data meeting the evidence admission criteria were identified for 1-prop-2-ynyl-4H-pyridine-3-carboxamide. Searches across primary literature, patents, and authoritative biochemical databases (including BindingDB, ChEMBL, PubChem BioAssay) returned no entries for this CAS number containing IC50, Ki, Kd, EC50, or any other quantitative activity metrics against defined biological targets or comparators [1]. The compound's CAS entry appears exclusively in chemical supplier catalogs and structural databases without associated bioactivity annotations. While the broader 1,4-dihydro-3-pyridinecarboxamide class has been described in patent literature as exhibiting plant growth inhibitory and anti-inflammatory activities [2], no specific data for the 1-prop-2-ynyl derivative were reported. Consequently, the evidence threshold required for this product-specific quantitative guide cannot be met.

Chemical synthesis Medicinal chemistry Agricultural chemistry

1-Prop-2-ynyl-4H-pyridine-3-carboxamide: Potential Applications


Chemical Probe in Nicotinamide Analog Screening

Given its 1,4-dihydropyridine-3-carboxamide core, this compound may serve as a scaffold for structure-activity relationship (SAR) exploration in programs investigating nicotinamide analog pharmacology [1]. The prop-2-ynyl substituent introduces a terminal alkyne functional group, which could facilitate downstream click chemistry conjugation (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for probe derivatization or target identification studies [2]. However, no published SAR data exist to guide expectations regarding biological activity or selectivity relative to other N1-substituted analogs [3].

Synthetic Intermediate for 1,4-Dihydropyridine Libraries

The compound's terminal alkyne group may be exploited as a synthetic handle for constructing more complex molecular architectures. Prop-2-ynyl substituents on nitrogen-containing heterocycles have been utilized in diversity-oriented synthesis via Sonogashira coupling, alkyne-azide cycloaddition, and metal-catalyzed cyclization reactions [4]. This compound could therefore serve as a building block for generating focused libraries of 1,4-dihydropyridine-3-carboxamide derivatives, though no published examples specifically using CAS 121809-24-3 as a starting material were identified [5].

Plant Growth Modulation Research

Patents describing the 1,4-dihydro-4-oxo-3-pyridinecarboxamide class have claimed plant growth inhibitory activities [6]. While these patents do not include specific data for the 1-prop-2-ynyl derivative, the structural similarity to the claimed compounds suggests potential utility in agrochemical screening programs investigating nicotinamide-related growth regulators. Users should note that any such activity for CAS 121809-24-3 remains unverified and would require de novo experimental confirmation [3].

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